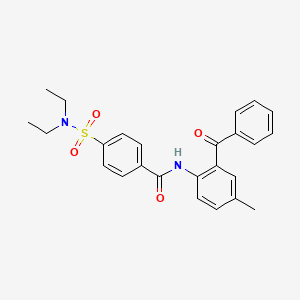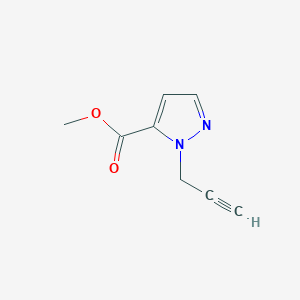![molecular formula C23H20N2O6S B2488703 (Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-17-7](/img/no-structure.png)
(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H20N2O6S and its molecular weight is 452.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound has been involved in studies focusing on the synthesis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and its photolytic behavior in various alcohols, revealing insights into the formation of methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates (Ang & Prager, 1992).
- Research on the convenient synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives highlights the interaction with different arylidinemalononitrile derivatives, contributing to the development of new compounds with potential biological applications (Mohamed, 2014).
Potential Anti-Covid-19 Applications
- A study involving the synthesis of tetrahydro-4H-chromene-3-carbonitrile derivatives from reactions including 1,4-cyclohexane dione and malononitrile explores their potential as target SARS-CoV-2 main protease inhibitors, offering a pathway for anti-Covid-19 drug development (Mohareb & Abdo, 2021).
Heterocyclic Compound Synthesis
- Research on the synthesis of innovative Coumarin derivatives containing the Thiazolidin-4-one ring discusses the creation of compounds with estimated biological properties, highlighting the versatility and potential pharmaceutical applications of this chemical structure (Ramaganesh et al., 2010).
Spectral Characterization and Antimicrobial Activity
- Studies on Imino-4-Methoxyphenol Thiazole derived Schiff base ligands focus on their synthesis, spectral characterization, and evaluation of antimicrobial activity. This research outlines the potential for these compounds to act against bacterial and fungal species, underscoring the significance of this chemical structure in developing new antimicrobial agents (Vinusha et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves the condensation of 2-methoxyethylamine with 2,3-dihydrobenzo[d]thiazole-6-carboxylic acid, followed by the addition of (Z)-ethyl 3-bromo-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzoate. The resulting intermediate is then subjected to a Suzuki coupling reaction with phenylboronic acid to yield the final product.", "Starting Materials": [ "2-methoxyethylamine", "2,3-dihydrobenzo[d]thiazole-6-carboxylic acid", "(Z)-ethyl 3-bromo-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzoate", "phenylboronic acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxyethylamine with 2,3-dihydrobenzo[d]thiazole-6-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to yield the corresponding amide intermediate.", "Step 2: Addition of (Z)-ethyl 3-bromo-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzoate to the amide intermediate in the presence of a base such as triethylamine to yield the desired intermediate.", "Step 3: Suzuki coupling reaction of the intermediate with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to yield the final product." ] } | |
CAS-Nummer |
864975-17-7 |
Molekularformel |
C23H20N2O6S |
Molekulargewicht |
452.48 |
IUPAC-Name |
ethyl 3-(2-methoxyethyl)-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C23H20N2O6S/c1-3-30-22(28)14-8-9-17-19(12-14)32-23(25(17)10-11-29-2)24-21(27)16-13-31-18-7-5-4-6-15(18)20(16)26/h4-9,12-13H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
HYWPPSBFVLLGNB-VHXPQNKSSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CCOC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)

![2-(3-Methylphenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2488627.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol](/img/structure/B2488628.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)
![1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine](/img/structure/B2488641.png)


